molecular formula C9H10N2S B160278 2-Amino-5,6-dimethylbenzothiazole CAS No. 29927-08-0

2-Amino-5,6-dimethylbenzothiazole

Cat. No.: B160278
CAS No.: 29927-08-0
M. Wt: 178.26 g/mol
InChI Key: IODWHFFPQHUDAG-UHFFFAOYSA-N
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Description

2-Amino-5,6-dimethylbenzothiazole is a heterocyclic compound with the molecular formula C9H10N2S. It is a derivative of benzothiazole, characterized by the presence of amino and methyl groups at the 2, 5, and 6 positions of the benzothiazole ring. This compound is known for its applications in various fields, including medicinal chemistry, due to its biological activity and potential therapeutic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-5,6-dimethylbenzothiazole can be synthesized through several methods. One common approach involves the condensation of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions, followed by cyclization . Another method includes the cyclization of thioamide or carbon dioxide as raw materials .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of green chemistry principles to minimize environmental impact. This includes using non-toxic solvents and optimizing reaction conditions to reduce waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5,6-dimethylbenzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Amino-5,6-dimethylbenzothiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a probe for studying enzyme activities and protein interactions.

    Medicine: It has potential therapeutic applications, including anti-cancer, anti-bacterial, and anti-inflammatory properties.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Amino-5,6-dimethylbenzothiazole involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes, interfere with DNA replication, or modulate signaling pathways. The exact mechanism depends on the specific application and the biological context in which it is used .

Comparison with Similar Compounds

  • 2-Aminobenzothiazole
  • 2-Amino-6-methylbenzothiazole
  • 2-Amino-4,6-dimethylpyrimidine
  • 6-Aminobenzothiazole

Comparison: 2-Amino-5,6-dimethylbenzothiazole is unique due to the presence of both amino and methyl groups, which confer distinct chemical and biological properties. Compared to 2-Aminobenzothiazole, the additional methyl groups enhance its lipophilicity and potentially its biological activity .

Properties

IUPAC Name

5,6-dimethyl-1,3-benzothiazol-2-amine
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InChI

InChI=1S/C9H10N2S/c1-5-3-7-8(4-6(5)2)12-9(10)11-7/h3-4H,1-2H3,(H2,10,11)
Source PubChem
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InChI Key

IODWHFFPQHUDAG-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2S
Record name 2-AMINO-5,6-DIMETHYLBENZOTHIAZOLE
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DSSTOX Substance ID

DTXSID0024478
Record name 2-Amino-5,6-dimethylbenzothiazole
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Molecular Weight

178.26 g/mol
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Physical Description

2-amino-5,6-dimethylbenzothiazole is an off-white crystalline solid. (NTP, 1992)
Record name 2-AMINO-5,6-DIMETHYLBENZOTHIAZOLE
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
Record name 2-AMINO-5,6-DIMETHYLBENZOTHIAZOLE
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CAS No.

29927-08-0
Record name 2-AMINO-5,6-DIMETHYLBENZOTHIAZOLE
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Record name 5,6-Dimethyl-2-benzothiazolamine
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Record name 5,6-dimethylbenzothiazol-2-ylamine
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Melting Point

365 to 372 °F (NTP, 1992)
Record name 2-AMINO-5,6-DIMETHYLBENZOTHIAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 2-amino-5,6-dimethylbenzothiazole in the synthesis of new chemical entities?

A1: this compound acts as a nucleophilic amine, reacting with the electrophilic carbons of various 1,4-benzoquinone derivatives []. This reaction leads to the formation of new mono- or bis-NH-substituted 1,4-benzoquinones. Specifically, this compound reacted with p-benzoquinone to produce 2,5-bis(5,6-dimethylbenzo[d]thiazol-2-ylamino)cyclohexa-2,5-diene-1,4-dione [].

Q2: How are the newly synthesized compounds containing the this compound moiety characterized?

A2: The synthesized compounds incorporating this compound are characterized using a variety of spectroscopic techniques. These techniques include elemental analysis, mass spectrometry (MS), infrared spectroscopy (IR), proton nuclear magnetic resonance spectroscopy (1H-NMR), and carbon-13 nuclear magnetic resonance spectroscopy (13C-NMR) []. This comprehensive characterization provides detailed information about the structure and purity of the new compounds.

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